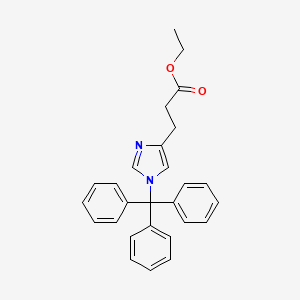
Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is a chemical compound with the molecular formula C9H11O3N2Cl1 . It is a solid substance and its IUPAC name is methyl 4-(hydrazinecarbonyl)benzoate hydrochloride .
Molecular Structure Analysis
The molecular structure of Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride can be represented by the SMILES stringNNC(C1=CC=C(C(OC)=O)C=C1)=O.Cl . This indicates that the compound contains a hydrazinecarbonyl group attached to a benzoate group, which is further attached to a methyl group . Physical and Chemical Properties Analysis
Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is a solid substance . It has a molecular weight of 230.65 . The compound’s physical form is a powder .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Studies have demonstrated the use of methyl 4-(hydrazinecarbonyl)benzoate derivatives in the synthesis of heterocyclic compounds, such as pyrazoles and oxadiazoles, which are important in pharmaceutical chemistry for their potential biological activities. For instance, reactions with heteroarylhydrazines lead to the formation of various hydrazonopropanoates and phenylpyrazoles, highlighting the versatility of these compounds in synthesizing biologically relevant heterocycles (Strah & Stanovnik, 1997).
Characterization and Biological Potential of Sulfonamide Hybrids : The synthesis and characterization of novel Schiff bases derived from hydrazinecarbonyl benzoate analogs have been reported, where these compounds were evaluated for their enzyme inhibition potential, demonstrating significant biological activity. Such studies are pivotal in drug discovery, offering insights into the design of new therapeutic agents (Kausar et al., 2019).
Biological Activities and Applications
Antimicrobial and Enzyme Inhibition Activities : Research on the synthesis and biological evaluation of compounds derived from methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride has shown promising antimicrobial activities. For example, arylazopyrazolones with thiazolyhydrazone substitutions exhibited significant antimicrobial activity against various bacteria and fungi, underscoring the potential of these compounds in developing new antimicrobial agents (Shah, 2014).
Hybrid Polymers with Biological Activity : The creation of hybrid polymers by grafting triazole and oxadiazole moieties onto polyvinyl chloride, derived from this compound, has shown to result in materials with significant biological activity, offering a novel approach in the field of biocompatible materials (Kareem et al., 2021).
Chemical Reactions and Mechanisms
- Intramolecular Heterocyclization : The compound's involvement in intramolecular heterocyclization reactions highlights its utility in organic synthesis, offering pathways to complex molecular architectures. This aspect is crucial for synthesizing pharmacologically active molecules with precise molecular configurations (Mikhailovskaya & Vasilevsky, 2010).
Safety and Hazards
Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . The compound is classified as an Eye Irritant 2 and Skin Sensitizer 1 .
Propriétés
IUPAC Name |
methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10;/h2-5H,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJPUMKJKGPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2636250.png)

![N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2636253.png)
![Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2636259.png)


![3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2636263.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636264.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2636266.png)



